4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-dioxolane is an organic compound that features a dioxolane ring substituted with a chloromethyl group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-dioxolane typically involves the reaction of 4-nitrobenzaldehyde with chloromethyl methyl ether in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate acetal, which then cyclizes to form the dioxolane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives where the chlorine atom is replaced by the nucleophile.
Reduction Reactions: The major product is 4-(Chloromethyl)-2-(4-aminophenyl)-1,3-dioxolane.
Oxidation Reactions: Products include various oxidized forms of the nitrophenyl group.
Scientific Research Applications
4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-dioxolane involves its reactive functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The nitrophenyl group can participate in redox reactions, influencing cellular oxidative states. These interactions can affect various molecular targets and pathways, including enzyme activity and signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-dioxane
- 4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-dioxepane
- 4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-dioxane
Uniqueness
4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-dioxolane is unique due to its specific combination of a dioxolane ring with chloromethyl and nitrophenyl substituents
Properties
Molecular Formula |
C10H10ClNO4 |
---|---|
Molecular Weight |
243.64 g/mol |
IUPAC Name |
4-(chloromethyl)-2-(4-nitrophenyl)-1,3-dioxolane |
InChI |
InChI=1S/C10H10ClNO4/c11-5-9-6-15-10(16-9)7-1-3-8(4-2-7)12(13)14/h1-4,9-10H,5-6H2 |
InChI Key |
KTCHZUQSHQYOGX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(O1)C2=CC=C(C=C2)[N+](=O)[O-])CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.